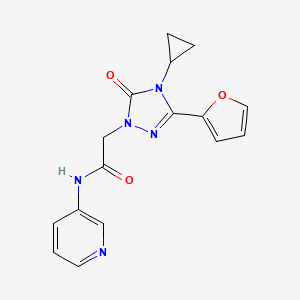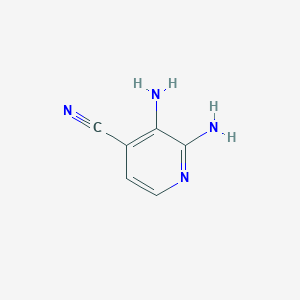
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound belonging to the class of furan derivatives It features a thiadiazole ring fused to a furan ring, which is further substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Preparation of 1,3,4-thiadiazole Derivative: The starting material, 5-propan-2-yl-1,3,4-thiadiazol-2-amine, is synthesized through the reaction of propan-2-ylamine with carbon disulfide and hydrazine.
Furan-2-carboxamide Coupling: The furan-2-carboxamide is then coupled with the 1,3,4-thiadiazole derivative using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The thiadiazole ring can be reduced to form a thiazole derivative.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: Thiazole derivatives
Substitution: Alkyl or aryl-substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being studied for its antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application, but it generally involves the disruption of cellular processes in pathogens or modulation of signaling pathways in cells.
Comparación Con Compuestos Similares
Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide core but differ in their substituents.
Thiadiazole derivatives: These compounds have the thiadiazole ring but may have different substituents or fused rings.
Uniqueness: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of the furan and thiadiazole rings, as well as the propan-2-yl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(2)9-12-13-10(16-9)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLAEUNOAICPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea](/img/structure/B2989051.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)
![butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2989055.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)
![N'-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2989066.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)

